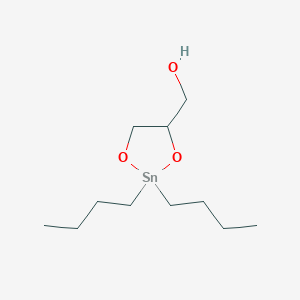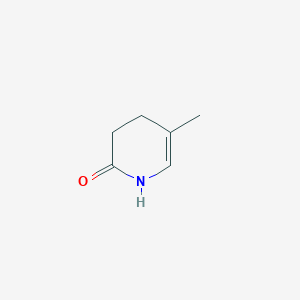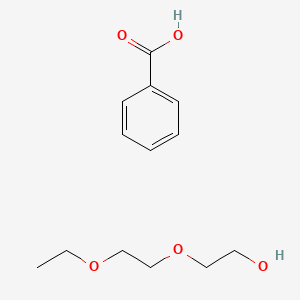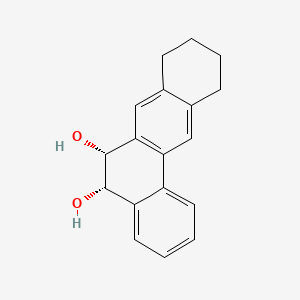
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. These compounds are characterized by multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound features a hexahydrobenzo structure with hydroxyl groups at the 5 and 6 positions, making it a diol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. Subsequent steps may include hydrogenation to reduce double bonds and hydroxylation to introduce hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the Diels-Alder reaction and subsequent steps are carried out under controlled conditions. Catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove hydroxyl groups or to further hydrogenate the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Fully hydrogenated hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons. Its unique structure allows researchers to investigate various reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions of polycyclic aromatic hydrocarbons with biological molecules, such as DNA and proteins. Its hydroxyl groups make it a useful probe for studying hydrogen bonding and other interactions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Polycyclic aromatic hydrocarbons have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block for various chemical processes.
Mécanisme D'action
The mechanism of action of (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol involves its interactions with molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their activity. The aromatic rings can interact with hydrophobic pockets in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Chrysene: A polycyclic aromatic hydrocarbon with four fused rings.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused rings.
Uniqueness
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 5 and 6 positions. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
94850-02-9 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
(5S,6R)-5,6,8,9,10,11-hexahydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C18H18O2/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18(17)20/h3-4,7-10,17-20H,1-2,5-6H2/t17-,18+/m0/s1 |
Clé InChI |
FFUWBLODZCSJND-ZWKOTPCHSA-N |
SMILES isomérique |
C1CCC2=CC3=C(C=C2C1)[C@H]([C@H](C4=CC=CC=C43)O)O |
SMILES canonique |
C1CCC2=CC3=C(C=C2C1)C(C(C4=CC=CC=C43)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
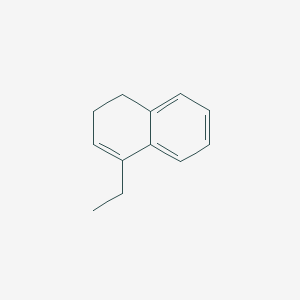
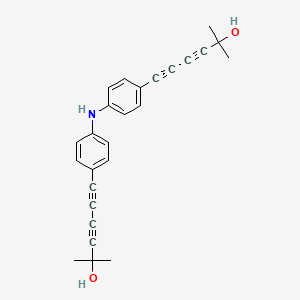
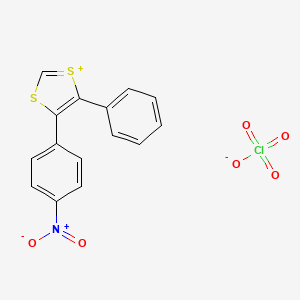

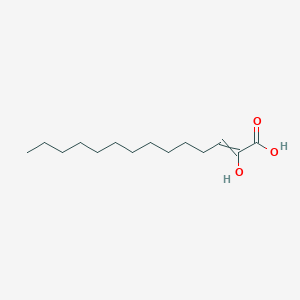
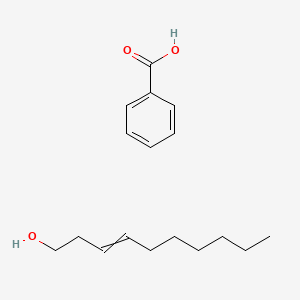
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
